(Z)-3-(pyridin-2-yl)acrylamide
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Overview
Description
(Z)-3-(pyridin-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of (Z)-3-(pyridin-2-yl)acrylamide is not fully understood, but studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, and to modulate protein-protein interactions by binding to specific sites on proteins.
Biochemical And Physiological Effects
Studies have shown that (Z)-3-(pyridin-2-yl)acrylamide has both biochemical and physiological effects. In terms of biochemical effects, it has been shown to inhibit the activity of enzymes and to modulate protein-protein interactions. In terms of physiological effects, it has been shown to induce apoptosis and cell cycle arrest in cancer cells, which could potentially lead to its use as an anticancer agent.
Advantages And Limitations For Lab Experiments
One advantage of using (Z)-3-(pyridin-2-yl)acrylamide in lab experiments is its ability to inhibit the activity of enzymes and modulate protein-protein interactions, which could be useful in studying these processes. However, one limitation of using this compound is its low yield, which could make it difficult to obtain sufficient quantities for experiments.
Future Directions
There are several future directions for research on (Z)-3-(pyridin-2-yl)acrylamide. One direction is to investigate its potential as an anticancer agent in vivo, as most studies have been conducted in vitro. Another direction is to explore its potential as an enzyme inhibitor and to identify specific enzymes that it can inhibit. Additionally, research could be conducted to identify new materials that can be synthesized using (Z)-3-(pyridin-2-yl)acrylamide as a building block.
Synthesis Methods
(Z)-3-(pyridin-2-yl)acrylamide can be synthesized using different methods, including the reaction of 2-pyridinecarboxaldehyde with malononitrile followed by reaction with methyl iodide and then reaction with ammonia. Another method involves the reaction of 2-pyridinecarboxaldehyde with ethyl cyanoacetate followed by reaction with methyl iodide and then reaction with ammonia. The yield of this compound using these methods ranges from 50-70%.
Scientific Research Applications
(Z)-3-(pyridin-2-yl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, it has been studied for its potential as an enzyme inhibitor and for its ability to modulate protein-protein interactions. In materials science, it has been studied for its potential as a building block for the synthesis of new materials.
properties
CAS RN |
155375-23-8 |
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Product Name |
(Z)-3-(pyridin-2-yl)acrylamide |
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(Z)-3-pyridin-2-ylprop-2-enamide |
InChI |
InChI=1S/C8H8N2O/c9-8(11)5-4-7-3-1-2-6-10-7/h1-6H,(H2,9,11)/b5-4- |
InChI Key |
MCLUCRHEDFROFW-PLNGDYQASA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C\C(=O)N |
SMILES |
C1=CC=NC(=C1)C=CC(=O)N |
Canonical SMILES |
C1=CC=NC(=C1)C=CC(=O)N |
synonyms |
2-Propenamide,3-(2-pyridinyl)-,(Z)-(9CI) |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.